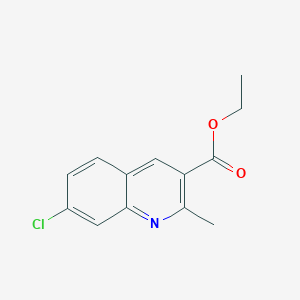

Ethyl 7-chloro-2-methylquinoline-3-carboxylate

Description

Ethyl 7-chloro-2-methylquinoline-3-carboxylate (CAS: 733719-74-9) is a quinoline derivative with the molecular formula C₁₃H₁₂ClNO₂ and a molar mass of 249.69 g/mol . Structurally, it features:

- A chlorine atom at position 7 of the quinoline ring.

- A methyl group at position 2.

- An ethyl ester moiety at position 3.

This compound is primarily used in pharmaceutical and organic synthesis research as a precursor for bioactive molecules, particularly in the development of antimicrobial and anticancer agents . Its safety data sheet highlights its use in R&D settings, with precautions for handling due to incomplete toxicity characterization .

Properties

IUPAC Name |

ethyl 7-chloro-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMPORCGKAHSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588855 | |

| Record name | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733719-74-9 | |

| Record name | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 733719-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-chloro-2-methylquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the Friedländer synthesis, which is a base-catalyzed condensation reaction between an o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . The reaction typically involves the use of diethylmalonate and o-aminobenzophenone, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound often employs microwave irradiation to enhance reaction rates and yields. This method is favored for its efficiency and environmentally friendly nature. The use of microwave irradiation in the presence of catalysts such as zinc triflate (Zn(OTf)2) has been shown to produce high yields of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimalarial Applications

One of the most significant applications of Ethyl 7-chloro-2-methylquinoline-3-carboxylate is as an intermediate in the synthesis of antimalarial drugs, particularly chloroquine and its derivatives. Chloroquine has been widely used for the treatment of malaria, and compounds derived from Ethyl 7-chloro-2-methylquinoline-3-carboxylate exhibit similar pharmacological properties. The compound's structural features contribute to its binding affinity with biological targets involved in malaria pathology, making it a candidate for further drug development .

Antibacterial and Antifungal Properties

Research indicates that Ethyl 7-chloro-2-methylquinoline-3-carboxylate possesses antibacterial and antifungal properties. These characteristics enhance its potential as a therapeutic agent against various infectious diseases. The compound's activity against bacterial strains and fungi has been documented, suggesting its utility in developing new antibiotics or antifungal medications .

Synthesis of Quinoline Derivatives

Ethyl 7-chloro-2-methylquinoline-3-carboxylate serves as a precursor for synthesizing various quinoline derivatives with enhanced biological activities. The compound can be modified through chemical reactions to yield derivatives that exhibit improved efficacy against specific pathogens or diseases. This versatility makes it an essential building block in medicinal chemistry .

Numerous studies have focused on the biological activity of Ethyl 7-chloro-2-methylquinoline-3-carboxylate and its derivatives. These studies typically evaluate the compound's interaction with various biological targets, including enzymes and receptors associated with disease pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing possible side effects .

Case Study: Antimalarial Activity

A study investigated the antimalarial activity of Ethyl 7-chloro-2-methylquinoline-3-carboxylate derivatives, revealing promising results against Plasmodium falciparum, the parasite responsible for malaria. The modifications made to the quinoline structure significantly influenced the compounds' potency, demonstrating the importance of structural optimization in drug design .

Case Study: Antimicrobial Properties

In another research effort, a series of derivatives were synthesized from Ethyl 7-chloro-2-methylquinoline-3-carboxylate to evaluate their antimicrobial properties against various bacterial strains. Results indicated that certain modifications enhanced antibacterial activity, suggesting pathways for developing new antibiotics derived from this compound .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antibacterial and anticancer effects . Additionally, the compound can interact with cellular membranes, altering their permeability and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations in the Quinoline Core

Positional Isomers and Halogen Substitutions

Ethyl 7-Chloro-4-Hydroxy-2-Methylquinoline-3-Carboxylate (CAS: 50593-26-5) Molecular Formula: C₁₃H₁₂ClNO₃. Key Difference: A hydroxyl group replaces the hydrogen at position 4. Impact: The hydroxyl group increases polarity, enhancing solubility in polar solvents but reducing lipid permeability compared to the parent compound .

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS: 70458-93-4) Molecular Formula: C₁₂H₉ClFNO₃. Key Difference: Fluorine at position 6 and hydroxyl at position 4. Impact: Fluorine’s electronegativity improves metabolic stability and binding affinity in drug-receptor interactions, as seen in fluoroquinolone antibiotics .

Substituent Additions in the Ester Group

Ethyl 2-(Trifluoromethyl)quinoline-7-Carboxylate (CAS: 952182-55-7) Molecular Formula: C₁₃H₁₀F₃NO₂. Key Difference: A trifluoromethyl group replaces the methyl group at position 2. Impact: The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, making it advantageous in CNS-targeting drugs .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9) Molecular Formula: C₁₀H₈ClNO₂. Key Difference: A carboxylic acid replaces the ethyl ester. Impact: The free carboxylic acid increases acidity (pKa ~3–4), improving water solubility but requiring formulation adjustments for bioavailability .

Cyclopropane and Ethyl Modifications

Ethyl 7-Chloro-2-Cyclopropyl-4-Ethylquinoline-3-Carboxylate (CAS: 1400644-29-2) Molecular Formula: C₁₆H₁₇ClNO₂. Key Difference: A cyclopropyl group at position 2 and an ethyl group at position 4.

Quantitative Comparison of Key Properties

| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|---|---|

| 733719-74-9 (Target) | C₁₃H₁₂ClNO₂ | 249.69 | 7-Cl, 2-CH₃, 3-COOEt | Low in water | 2.8–3.2 |

| 50593-26-5 | C₁₃H₁₂ClNO₃ | 265.69 | 7-Cl, 2-CH₃, 4-OH, 3-COOEt | Moderate in polar solvents | 1.5–2.0 |

| 70458-93-4 | C₁₂H₉ClFNO₃ | 269.66 | 7-Cl, 6-F, 4-OH, 3-COOEt | Low in water | 2.4–2.8 |

| 952182-55-7 | C₁₃H₁₀F₃NO₂ | 269.22 | 7-COOEt, 2-CF₃ | Low in water | 3.5–4.0 |

| 1400644-29-2 | C₁₆H₁₇ClNO₂ | 294.77 | 7-Cl, 2-cyclopropyl, 4-C₂H₅ | Very low in water | 4.0–4.5 |

Notes:

- LogP values were estimated using fragment-based methods. Higher LogP correlates with increased lipophilicity.

- Solubility predictions are based on substituent polarity and molecular weight .

Biological Activity

Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, including mechanisms of action, case studies, and comparative data.

- Molecular Formula : C₁₂H₉ClN₁O₂

- Molecular Weight : 251.67 g/mol

- Appearance : Crystalline solid

- Melting Point : Approximately 297 °C

Quinoline derivatives, including Ethyl 7-chloro-2-methylquinoline-3-carboxylate, exhibit various mechanisms of action that contribute to their biological efficacy:

-

Antimicrobial Activity :

- Quinoline compounds have been shown to possess significant antibacterial and antifungal properties. Ethyl 7-chloro-2-methylquinoline-3-carboxylate acts by disrupting bacterial cell walls and inhibiting protein synthesis, which is crucial for bacterial growth and survival.

-

Anticancer Activity :

- Research has indicated that quinoline derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by disrupting cell cycle progression. For instance, studies on related quinoline compounds have demonstrated their ability to cause G2/M phase arrest in cancer cells .

Anticancer Activity

A study investigating the cytotoxic effects of various quinolone derivatives found that Ethyl 7-chloro-2-methylquinoline-3-carboxylate exhibited promising anticancer activity against several human cancer cell lines. The compound was tested using the MTT assay, which measures cell viability. Results indicated that it significantly inhibited cell growth in A549 (lung cancer) and HT29 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Ethyl 7-chloro-2-methylquinoline-3-carboxylate | A549 | 1.53 | Induces apoptosis via ROS generation |

| Ethyl 7-chloro-2-methylquinoline-3-carboxylate | HT29 | 1.38 | Arrests cell cycle at G2/M phase |

Antimicrobial Activity

In another study, derivatives of quinolines were evaluated for their antimicrobial properties against various pathogens. Ethyl 7-chloro-2-methylquinoline-3-carboxylate demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Other Quinoline Derivatives

To understand the unique biological activity of Ethyl 7-chloro-2-methylquinoline-3-carboxylate, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Molecular Formula | Anticancer Activity (IC50 μM) | Antimicrobial Activity |

|---|---|---|---|

| Ethyl 7-chloro-2-methylquinoline-3-carboxylate | C₁₂H₉ClN₁O₂ | A549: 1.53 HT29: 1.38 | Significant |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClN₁O₃ | Not specified | Moderate |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | C₁₂H₉BrClN₁O₂ | A549: 0.77 HT29: 0.97 | Significant |

Q & A

Q. What experimental strategies can optimize the synthesis of Ethyl 7-chloro-2-methylquinoline-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and reagent stoichiometry. For example, highlights that regioselectivity in quinoline derivatives is influenced by reaction conditions, where altering solvents (e.g., polar aprotic vs. non-polar) or catalysts (e.g., Lewis acids) can shift product ratios . Purification techniques like column chromatography or recrystallization should be employed, with purity confirmed via HPLC or GC-MS. Analytical methods such as thin-layer chromatography (TLC) can monitor reaction progress, while elemental analysis and H/C NMR ensure structural fidelity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Ethyl 7-chloro-2-methylquinoline-3-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ester group integrity. For instance, and emphasize NMR’s role in resolving regiochemical ambiguities in quinoline derivatives .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of ethyl ester groups).

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (ester) and C-Cl stretches.

- X-ray Crystallography : Resolves 3D molecular geometry and packing (see Advanced Questions) .

Q. How are physicochemical properties of Ethyl 7-chloro-2-methylquinoline-3-carboxylate determined, and what databases provide authoritative data?

- Methodological Answer : Key properties include solubility (tested in solvents like DMSO or ethanol), melting point (differential scanning calorimetry), and stability (pH-dependent degradation studies). Reliable sources for reference data include:

- ChemIDplus and EPA DSSTox : Provide molecular formula (CHClNO), weight (248.69 g/mol), and spectral data .

- European Chemicals Agency (ECHA) : Offers regulatory and hazard information .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of Ethyl 7-chloro-2-methylquinoline-3-carboxylate be addressed?

- Methodological Answer : Regioselectivity in quinolines is governed by electronic and steric factors. demonstrates that introducing substituents (e.g., fluorine at position 6) alters electron density, directing reactions to specific sites (e.g., C-1 vs. C-8) . Strategies include:

- Steric Control : Bulky reagents or protecting groups (e.g., cyclopropyl in ) block undesired positions .

- Temperature Modulation : Lower temperatures favor kinetic products, while higher temperatures favor thermodynamic control.

- Computational Modeling : DFT calculations predict reactive sites using HOMO/LUMO distributions.

Q. What insights do crystallographic studies provide about intermolecular interactions in Ethyl 7-chloro-2-methylquinoline-3-carboxylate derivatives?

- Methodological Answer : X-ray crystallography (using programs like SHELXL or WinGX ) reveals non-covalent interactions influencing packing and stability. For example, identifies C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) hydrogen bonds in a nitro-substituted derivative, which stabilize the crystal lattice and may correlate with solubility or melting behavior . These interactions are critical for designing co-crystals or polymorphs with enhanced bioavailability.

Q. How can derivatization of Ethyl 7-chloro-2-methylquinoline-3-carboxylate enhance its biological activity?

- Methodological Answer : Functionalization expands bioactivity profiles:

- Click Chemistry : describes N-propargylation followed by triazole formation via Sharpless conditions, yielding antimicrobial agents .

- Fluoroquinolone Analogues : Introducing fluorine (as in ) improves DNA gyrase inhibition .

- Biological Screening : Derivatives are tested against bacterial/fungal strains using MIC assays. Moderate activity (e.g., MIC = 8–32 µg/mL) has been reported for triazole-substituted variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.